Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate
Description
Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a heterocyclic compound featuring a partially saturated indole core (2,3-dihydro-1H-indole) substituted with a methyl group at position 4 and an ethyl ester at position 2. For example, Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, a benzothiazine derivative, demonstrates potent analgesic and anti-inflammatory effects, surpassing Piroxicam and Meloxicam in efficacy .
Properties
IUPAC Name |
ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-6,11,13H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSQCUFITNCTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC=C2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. For this specific compound, the starting materials would include 4-methylcyclohexanone and ethyl formate. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-carbinol or indole-2-aldehyde.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, its ester group can undergo hydrolysis to release the active indole-2-carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key molecular features of Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate and its analogs:
Key Observations:
- Saturation Effects : The dihydroindole core in the target compound introduces conformational flexibility compared to the fully aromatic indole in Ethyl indole-2-carboxylate. This may enhance membrane permeability but reduce aromatic π-π stacking interactions .
- Core Heterocycle : The benzothiazine derivative () replaces the indole with a sulfone-containing benzothiazine, significantly modifying its electronic profile and pharmacological activity .
Hydrogen Bonding and Physicochemical Behavior
- Hydrogen Bonding : The ester group in all compounds acts as a hydrogen bond acceptor. The fluorine atom in the 6-fluoro analog () may engage in weak C-F···H interactions, whereas the NH group in the dihydroindole core could form stronger N-H···O bonds, affecting solubility and crystal packing .
- Melting Points : Ethyl indole-2-carboxylate’s acid form (indole-2-carboxylic acid) melts at 203–206°C (). The dihydroindole derivatives likely have lower melting points due to reduced crystallinity from aliphatic flexibility .
Pharmacological Potential
- The benzothiazine derivative () highlights the importance of heterocyclic sulfones in anti-inflammatory drug design. While the target compound’s activity is unreported, its dihydroindole scaffold may offer a balance between rigidity and flexibility for receptor binding .
Biological Activity
Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the indole class of compounds, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the ethyl ester and methyl groups enhances its lipophilicity, which is crucial for biological activity.
Antimicrobial Activity
Research has demonstrated that indole derivatives exhibit a broad spectrum of antimicrobial activities. This compound has shown promising results against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Staphylococcus aureus | 250 µg/mL | 15 |
| Escherichia coli | 500 µg/mL | 12 |
| Candida albicans | 2 µg/mL | 20 |
These findings indicate that the compound exhibits moderate to potent antibacterial activity, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
The anticancer potential of indole derivatives is well-documented. This compound has been evaluated for cytotoxicity against various cancer cell lines. In vitro studies have indicated that it may inhibit cell proliferation effectively:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 (lung cancer) | 5.0 |
| P388 (leukemia) | 7.6 |
| MCF7 (breast cancer) | 6.8 |
The compound's mechanism may involve the induction of apoptosis and interference with cell cycle progression, although further studies are necessary to elucidate these pathways fully .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several indole derivatives, including this compound, and evaluated their biological activities. The results highlighted its moderate antibacterial and significant antifungal properties against Candida species .
- Antiviral Properties : Another study focused on indole derivatives as potential HIV inhibitors. Although this compound was not specifically tested, related compounds showed promising integrase inhibition with IC50 values as low as 0.13 µM .
- Cytotoxicity Studies : Research indicated that derivatives of the indole structure could effectively suppress tumor growth in various cancer models. This compound was part of a broader evaluation that confirmed its cytotoxic effects against multiple cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate, and what critical reaction parameters influence yield?
- Methodology : The compound is synthesized via condensation reactions. For example, 3-formyl-1H-indole-2-carboxylate derivatives are refluxed with aminothiazolones in acetic acid with sodium acetate as a catalyst. Reaction time (3–5 hours) and stoichiometric ratios (1.1 equiv of aldehyde to 1.0 equiv of amine) are critical for optimizing yield. Prolonged heating may lead to side products, while insufficient time reduces conversion .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), the indole NH proton (δ ~10–12 ppm, broad), and aromatic protons (δ ~6.8–7.5 ppm).
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and indole N–H (~3400 cm⁻¹) confirm functional groups. Cross-validation with X-ray crystallography resolves ambiguities in peak assignments .
Q. What precautions are necessary for handling and storing this compound in laboratory settings?
- Methodology : Store in airtight containers at –20°C to prevent degradation. Use fume hoods during synthesis to avoid inhalation. Waste should be segregated and disposed via licensed chemical waste services. Safety protocols include wearing nitrile gloves, lab coats, and eye protection .
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound?
- Methodology :
Data Collection : Use high-resolution X-ray diffraction data (e.g., Cu-Kα radiation).
Structure Solution : Employ SHELXD for phase problem resolution via direct methods.
Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonds. Monitor R-factor convergence (target < 5%) and validate using Mercury CSD for packing analysis .
Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict molecular aggregation?
- Methodology : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D = donor, A = acceptor). Use Mercury CSD’s Materials Module to identify motifs like N–H···O=C (indole NH to ester carbonyl). These interactions stabilize layered packing, influencing solubility and stability .
Q. What computational methods (e.g., DFT) are suitable for studying the conformational flexibility of the dihydroindole ring?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze puckering parameters (Cremer-Pople coordinates). Compare computed ring conformations (e.g., envelope vs. half-chair) with crystallographic data to resolve discrepancies between experimental and theoretical models .
Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallographic results for this compound?
- Methodology :
- Dynamic Effects : NMR may average ring puckering conformations, while X-ray captures static structures. Use variable-temperature NMR to detect conformational exchange.
- Twinning : If X-ray data shows twinning, reprocess with SHELXL’s TWIN/BASF commands to correct for overlapping reflections .
Q. What strategies optimize the synthesis of derivatives like Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate while minimizing byproducts?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
